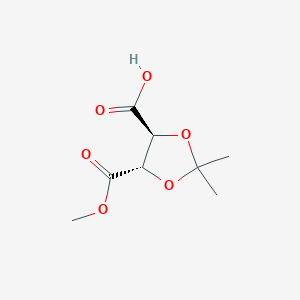
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of 3-ethoxycarbonylphenylzinc bromide in tetrahydrofuran (THF) at a concentration of 0.50 M. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonylphenylzinc bromide typically involves the reaction of 3-bromoethyl benzoate with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Bromoethyl benzoate+Zn→3-Ethoxycarbonylphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 3-ethoxycarbonylphenylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and other electrophilic compounds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products: The major products formed from reactions involving 3-ethoxycarbonylphenylzinc bromide depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction with an alkyl halide, the product would be a substituted aromatic compound.
Aplicaciones Científicas De Investigación
3-Ethoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-ethoxycarbonylphenylzinc bromide exerts its effects involves the transfer of the ethoxycarbonylphenyl group to an electrophile. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used.
Comparación Con Compuestos Similares
- 4-Ethoxycarbonylphenylzinc bromide
- 2-Ethoxycarbonylphenylzinc bromide
- 3-Methoxycarbonylphenylzinc bromide
Comparison: 3-Ethoxycarbonylphenylzinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed. Compared to its isomers, it may exhibit different reactivity profiles and selectivity in chemical reactions.
Propiedades
IUPAC Name |
bromozinc(1+);ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKAIKLQEZUTMG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-](/img/structure/B6317413.png)



